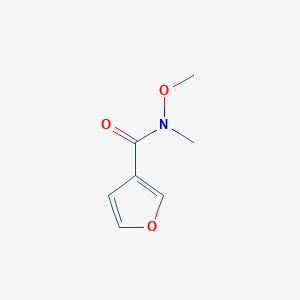

N-methoxy-N-methylfuran-3-carboxamide

Description

Context and Significance of Furan-Containing Amides in Chemical Research

Furan-containing amides are a class of organic compounds that incorporate the furan (B31954) nucleus, a five-membered aromatic heterocycle containing an oxygen atom, linked to an amide functional group. This combination gives rise to molecules with significant potential in various fields of chemical research, particularly in medicinal chemistry and materials science. The furan ring is a prevalent scaffold in a multitude of bioactive natural products and synthetic pharmaceuticals, valued for its ability to engage in various biological interactions. Furan derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. semanticscholar.orgnih.gov The amide linkage, on the other hand, is a fundamental component of peptides and proteins, and its presence in a molecule can influence its conformation, solubility, and ability to form hydrogen bonds, which are critical for biological activity. The strategic incorporation of an amide group onto a furan ring allows for the synthesis of compounds with tailored properties, making furan-containing amides a subject of ongoing investigation for the development of new therapeutic agents and functional materials. nih.gov

Specific Relevance of N-Methoxy-N-methylfuran-3-carboxamide as a Focus Compound in Current Research

Within the broader class of furan-containing amides, this compound holds specific importance due to its identity as a Weinreb amide. First introduced in 1981, Weinreb amides, or N-methoxy-N-methylamides, have become indispensable tools in organic synthesis. orientjchem.orgwikipedia.org Their key advantage lies in their reaction with organometallic reagents, such as Grignard or organolithium reagents. Unlike other carboxylic acid derivatives that often lead to over-addition and the formation of tertiary alcohols, Weinreb amides react with these nucleophiles to form a stable chelated intermediate. This intermediate collapses upon acidic workup to cleanly afford a ketone, thus providing a high-yielding and controlled method for ketone synthesis. orientjchem.orgwikipedia.org Furthermore, Weinreb amides can be readily reduced to aldehydes using common hydride reagents. researchgate.net

This compound, therefore, serves as a stable and versatile precursor to a variety of 3-substituted furan derivatives, which are important building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. Its ability to undergo clean, high-yielding transformations makes it a valuable asset in multi-step synthetic sequences where efficiency and predictability are paramount.

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-8(10-2)7(9)6-3-4-11-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPGWFIDJVZSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=COC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties and Characterization

N-methoxy-N-methylfuran-3-carboxamide is a stable, typically solid or high-boiling liquid compound at room temperature. Its molecular structure and properties can be characterized by a variety of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| CAS Number | 148900-66-7 |

| IUPAC Name | This compound |

Interactive Data Table of Chemical Properties

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would reveal characteristic signals for the protons on the furan (B31954) ring, as well as distinct singlets for the N-methyl and O-methyl groups of the Weinreb amide functionality. The chemical shifts and coupling patterns of the furan protons would confirm the 3-substitution pattern.

¹³C NMR spectroscopy would show resonances for the carbonyl carbon of the amide, the carbons of the furan ring, and the two distinct methyl carbons of the N-methoxy-N-methyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide, typically appearing in the region of 1630-1680 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound, and the fragmentation pattern would be consistent with its structure.

Reactivity and Synthetic Applications

Reactions with Organometallic Reagents

The hallmark reaction of Weinreb amides is their reaction with organometallic reagents to produce ketones. When this compound is treated with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), the nucleophilic alkyl or aryl group adds to the carbonyl carbon. This forms a stable, five-membered chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until an aqueous acidic workup is performed. This stability prevents the common problem of over-addition of the organometallic reagent, which would lead to the formation of a tertiary alcohol. This reaction provides a general and high-yielding route to 3-acylfurans, which are valuable synthetic intermediates.

Table of Representative Reactions with Organometallic Reagents

| Organometallic Reagent (R-M) | Product (3-Acylfuran) |

| Methylmagnesium bromide (CH₃MgBr) | 3-Acetylfuran |

| Phenyllithium (C₆H₅Li) | 3-Benzoylfuran |

| Vinylmagnesium bromide (CH₂=CHMgBr) | 3-(Acryloyl)furan |

Reduction to Aldehydes

This compound can be readily reduced to 3-furaldehyde. This transformation is typically achieved using mild hydride reducing agents such as lithium aluminum hydride (LiAlH₄) at low temperatures or diisobutylaluminium hydride (DIBAL-H). The reaction proceeds through a similar stable intermediate as with organometallic reagents, which upon workup yields the aldehyde. This provides a valuable alternative to the direct oxidation of 3-furanmethanol or the reduction of other 3-furoic acid derivatives, which can sometimes be problematic.

Role as a Key Intermediate in Multi-step Syntheses

Due to its stability and predictable reactivity, this compound is an ideal intermediate in the total synthesis of complex natural products and pharmaceutical agents that contain a 3-substituted furan (B31954) moiety. It allows for the introduction of a variety of side chains at the 3-position of the furan ring late in a synthetic sequence, which is often a desirable strategy. The mild conditions under which the Weinreb amide reacts make it compatible with a wide range of other functional groups that may be present in the molecule.

Conclusion

N-methoxy-N-methylfuran-3-carboxamide is a valuable and versatile synthetic intermediate that combines the important chemical features of the furan (B31954) ring system with the reliable and predictable reactivity of a Weinreb amide. Its ability to be cleanly converted into a wide range of 3-acylfurans and 3-furaldehyde makes it a powerful tool for organic chemists engaged in the synthesis of complex molecules with potential applications in medicine and materials science. As the demand for more efficient and selective synthetic methods continues to grow, the strategic use of well-designed intermediates like this compound will undoubtedly play an increasingly important role in the advancement of chemical synthesis.

Biological and Biomedical Research Perspectives

Antitumor and Antiproliferative Activities of Furan-3-carboxamide (B1318973) Derivatives

Derivatives based on the furan-3-carboxamide structure have demonstrated notable efficacy in inhibiting the growth of cancer cells. ontosight.ai These compounds have been the subject of chemical modifications aimed at optimizing their antitumor properties. nih.gov

A significant finding in the study of furan-3-carboxamide derivatives is their ability to overcome mechanisms of drug resistance in cancer cells. Certain anthra[2,3-b]furan-3-carboxamides have been shown to be similarly potent against standard wild-type tumor cells and their variants that are resistant to conventional drugs like doxorubicin. nih.gov This efficacy is maintained in cells that exhibit resistance through mechanisms such as the expression of P-glycoprotein (Pgp) or the inactivation of the p53 tumor suppressor protein. nih.govreactionbiology.com The majority of these new compounds inhibit the proliferation of various mammalian tumor cell lines at submicromolar or low micromolar concentrations. nih.govreactionbiology.com

For instance, studies on a panel of cancer cell lines, including human cervical carcinoma (HeLa), myeloid leukemia (K562), and colon carcinoma (HCT116), revealed that the antiproliferative potency of these derivatives was not significantly affected by Pgp expression or p53 status. reactionbiology.com

Table 1: Antiproliferative Activity of Select Furan-Carboxamide Derivatives This is an interactive table. You can sort and filter the data.

| Compound Class | Activity Profile | Target Cell Lines | Potency Range | Citation |

|---|---|---|---|---|

| Anthra[2,3-b]furan-3-carboxamides | Cytotoxic | Wild-type and doxorubicin-resistant tumor cells | Submicromolar to low micromolar | nih.gov |

| Furan-based derivatives | Antiproliferative | Human breast cancer (MCF-7) | IC₅₀ values of 4.06 and 2.96 µM for specific derivatives | nih.gov |

| Carbamothioyl-furan-2-carboxamide derivatives | Anticancer | HepG2, Huh-7, MCF-7 human cancer cell lines | Significant activity, with one derivative showing 33.29% cell viability at 20 µg/mL | nih.gov |

The antitumor effects of furan-3-carboxamide derivatives are largely attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. nih.gov DNA flow cytometric analysis of cells treated with certain furan-based derivatives has demonstrated disruptions in the cell cycle, specifically causing an accumulation of cells in the G2/M phase. nih.govnih.gov This arrest prevents the cells from completing mitosis and proliferating. nih.gov

The induction of apoptosis is a key mechanism. Studies have shown that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis. nih.gov This is evidenced by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the level of the anti-apoptotic protein Bcl-2. nih.gov The accumulation of cells in the pre-G1 phase and positive annexin (B1180172) V/PI staining further confirm that cell death occurs through an apoptotic cascade. nih.gov

At the molecular level, furan-3-carboxamide derivatives can interact directly with cellular DNA and essential enzymes that regulate DNA topology. nih.gov DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.netnih.gov

Several potent derivatives of anthra[2,3-b]furan-3-carboxamide have been shown to function as topoisomerase inhibitors. nih.gov Specifically, they can attenuate the relaxation of plasmid DNA by topoisomerase I. nih.gov Topoisomerases are crucial enzymes that manage the structural stress of DNA during processes like replication. By inhibiting these enzymes, the compounds cause DNA damage that triggers cell death, making them a valuable target for cancer therapy. nih.gov

The furan (B31954) scaffold is a component of various molecules designed to act as protein kinase inhibitors. researchgate.net Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer. frontiersin.orgnih.gov Furo[2,3-d]pyrimidines, which are structurally related to furans, have been specifically explored for their inhibitory activity against different protein kinase enzymes. researchgate.net

While research on N-methoxy-N-methylfuran-3-carboxamide itself as a kinase inhibitor is specific, the broader class of furan derivatives has shown potential in this area. For example, thiazole (B1198619) derivatives, which can be conceptually linked, have been investigated as inhibitors of pathways like PI3K/AKT/mTOR and Glycogen synthase kinase 3 (GSK-3), which are critical in cancer cell growth and survival. nih.gov This suggests a potential avenue for the mechanism of action for novel furan-carboxamide compounds.

Antimicrobial Properties of Furan-3-carboxamides

In addition to their antitumor activities, compounds featuring the furan-3-carboxamide core have been evaluated for their ability to combat microbial growth. nih.gov

Preliminary in vitro antimicrobial screening of a series of furan-3-carboxamides has demonstrated significant activity against a panel of microorganisms that includes yeast, filamentous fungi, bacteria, and alga. nih.gov

Further studies have identified efficacy against specific strains. Certain 3-aryl-3-(furan-2-yl)propenoic acid derivatives, for example, inhibit the growth of the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. mdpi.com These compounds also show inhibitory effects against the bacteria Staphylococcus aureus and Escherichia coli. mdpi.comijabbr.com Other furan derivatives have demonstrated broad antibacterial activity against various strains, including Listeria monocytogenes and Bacillus cereus. ijabbr.com Carbamothioyl-furan-2-carboxamide derivatives have shown significant inhibition against bacterial and fungal strains with minimum inhibitory concentrations (MICs) in the range of 150.7–295 μg/mL. nih.govmdpi.com

Table 2: Antimicrobial Efficacy of Select Furan Derivatives This is an interactive table. You can sort and filter the data.

| Compound Class | Target Microorganism | Activity Measurement | Citation |

|---|---|---|---|

| Furan-3-carboxamides | Yeast, filamentous fungi, bacteria, alga | Significant in vitro activity | nih.gov |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Candida albicans (yeast-like fungi) | Inhibition at 64 µg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Staphylococcus aureus (bacteria) | MIC of 128 µg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl) propanoic acid derivatives | Escherichia coli (bacteria) | MIC of 64 ug/mL | ijabbr.com |

Broader Biochemical Research Applications

The biochemical research applications of this compound are also not well-documented in the available literature. Generally, compounds with a furan carboxamide structure can be utilized in various biochemical assays to explore biological activities. For example, some furan-2-carboxamides have been synthesized and evaluated for their antibiofilm activity, suggesting a potential role in microbiology and infectious disease research. researchgate.net Other studies have focused on the synthesis and antimicrobial activities of furan-3-carboxamides. nih.gov

The N-methoxy-N-methylamide group (a Weinreb amide) is a well-known functional group in organic synthesis, valued for its ability to react with organometallic reagents to form ketones. While this is a significant application in chemical synthesis, it does not inherently describe a direct application in biochemical research beyond its potential use as an intermediate in the synthesis of more complex, biologically active molecules.

Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of N-methoxy-N-methylfuran-3-carboxamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

A significant characteristic of N-methoxy-N-methylamides is the phenomenon of restricted rotation around the amide C-N bond, which can lead to the presence of conformational isomers, or rotamers. This restricted rotation can have a pronounced effect on the appearance of NMR spectra, particularly the signals for the N-methyl and N-methoxy groups. At room temperature, the rate of interconversion between rotamers may be slow on the NMR timescale, resulting in broad signals or even distinct sets of peaks for each conformer.

In the ¹H NMR spectrum, the protons of the furan (B31954) ring are expected to appear in the aromatic region, typically between 6.0 and 8.0 ppm. The specific chemical shifts and coupling constants would be characteristic of a 3-substituted furan. The N-methyl (N-CH₃) and N-methoxy (O-CH₃) protons are expected to appear as singlets in the upfield region, generally between 3.0 and 4.0 ppm. However, due to the potential for rotamers, these signals may manifest as broad humps at ambient temperature. Upon heating the sample, the rate of rotation around the C-N bond increases, leading to the coalescence of these broad signals into sharp singlets.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon (C=O) of the amide is typically observed in the downfield region of the spectrum, around 160-170 ppm. mdpi.com The carbons of the furan ring would resonate in the range of approximately 110-150 ppm. The signals for the N-methyl and N-methoxy carbons are expected at around 30-40 ppm and 60-65 ppm, respectively. Similar to the proton signals, the N-methyl carbon signal might also appear as a broad hump at room temperature in the presence of rotamers.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Furan-H | 6.0 - 8.0 | Multiplet |

| O-CH₃ | ~3.5 - 4.0 | Singlet (may be broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 160 - 170 |

| Furan-C | 110 - 150 |

| O-CH₃ | 60 - 65 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The expected exact mass for the molecular ion [M]⁺ would be approximately 155.0582 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 155. The fragmentation pattern provides structural information. Key fragmentation pathways for Weinreb amides often involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage). Expected fragmentation could include the loss of the methoxyamine radical (•N(OCH₃)CH₃) or related fragments. The furan ring itself can also undergo characteristic fragmentation.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z |

|---|---|---|

| [M]⁺ | [C₇H₉NO₃]⁺ | 155 |

| [M - OCH₃]⁺ | [C₆H₆NO₂]⁺ | 124 |

| [M - N(O)CH₃]⁺ | [C₆H₆O₂]⁺ | 110 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the tertiary amide group, which is expected in the region of 1630-1680 cm⁻¹. Other key absorptions would include C-N stretching vibrations and the C-O-C stretching of the furan ring and the methoxy group.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide C=O | Stretch | 1630 - 1680 (Strong) |

| C-H (furan) | Stretch | ~3100 |

| C-H (methyl) | Stretch | 2850 - 3000 |

| C-N | Stretch | 1200 - 1350 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides unambiguous proof of a molecule's structure and its conformation in the solid state. As of now, the crystal structure of this compound has not been reported in the public domain.

However, analysis of related structures, such as 3-(N-methoxy-N-methylcarbamoyl)-2,2,5,5-tetramethyl-1-oxy-pyrroline, reveals key features of Weinreb amides in the solid state. researchgate.net Typically, the amide functional group adopts a planar or nearly planar conformation. The crystal packing would be influenced by intermolecular interactions, such as hydrogen bonding if applicable, and van der Waals forces. For this compound, weak C-H···O interactions would likely play a role in the supramolecular assembly. researchgate.net Determining the crystal structure would provide precise data on bond lengths, bond angles, and the dihedral angle between the furan ring and the amide group, offering insight into its preferred solid-state conformation.

Q & A

Q. What synthetic methodologies are recommended for preparing N-methoxy-N-methylfuran-3-carboxamide in laboratory settings?

Methodological Answer: Synthesis of this compound typically involves amide bond formation between furan-3-carboxylic acid derivatives and N-methoxy-N-methylamine. Key steps include:

- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC or DCC) to generate reactive intermediates like NHS esters .

- Nucleophilic substitution : React the activated intermediate with N,O-dimethylhydroxylamine under inert conditions (e.g., argon atmosphere) to form the carboxamide .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity .

Q. Table 1: Example Reaction Conditions

| Reagent | Role | Conditions |

|---|---|---|

| Furan-3-carboxylic acid | Substrate | Dissolved in DCM/DMF |

| EDC | Coupling agent | 0°C to RT, 2–4 hours |

| N,O-Dimethylhydroxylamine | Nucleophile | Stirred overnight |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can structural contradictions in NMR data for this compound derivatives be resolved?

Methodological Answer:

- Multi-Technique Validation :

- X-ray crystallography : Resolve ambiguous NOE effects by determining crystal structures (e.g., as in for related carboxamides) .

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

Q. How should researchers design experiments to assess pH-dependent stability of this compound?

Methodological Answer:

- Buffer Systems : Prepare solutions at pH 2–12 (e.g., HCl/KCl for acidic, phosphate for neutral, NaOH/borate for alkaline).

- Kinetic Analysis : Monitor degradation via HPLC (C18 column, UV detection at λ=254 nm) at timed intervals .

- Control Variables : Maintain constant temperature (25°C) and ionic strength (0.1 M NaCl) to isolate pH effects .

Q. Table 2: Degradation Pathways

| pH Range | Dominant Pathway | Analytical Marker |

|---|---|---|

| 2–6 | Hydrolysis of amide bond | Free furan-3-carboxylic acid |

| 8–12 | Demethylation | Methanol (GC-MS detection) |

Q. What strategies address discrepancies in reported biological activities of this compound?

Methodological Answer:

- Purity Verification : Use LC-MS (>98% purity) to exclude batch-to-batch variability .

- Dose-Response Studies : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to confirm IC₅₀ values .

- Comparative Assays : Benchmark against structurally validated analogs (e.g., methoxy-substituted furans) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.